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Compound of Interest

Compound Name: Methyl Methanesulfonylacetate

Cat. No.: B1334190

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for
the chemical compound Methyl 2-(methylsulfonyl)acetate, identified by CAS number 62020-09-
1. This document is intended for researchers, scientists, and professionals in drug development
who require a detailed understanding of the spectroscopic characteristics of this molecule. The
guide summarizes key identifying information and presents expected spectroscopic data in a
structured format. Detailed, generalized experimental protocols for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are
provided to aid in the acquisition and interpretation of analytical data.

Compound Identification

The CAS number 62020-09-1 corresponds to the chemical compound Methyl 2-
(methylsulfonyl)acetate[1][2][3][4][5][6]. It is also referred to as Methyl
Methanesulfonylacetate[1][2][6].
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Identifier Value

CAS Number 62020-09-1

IUPAC Name methyl 2-(methylsulfonyl)acetate

Synonyms Methyl MethanesulforTyIaC(.etate,
Methanesulfonyl Acetic Acid Methyl Ester

Molecular Formula CaHsO4S[1][2][5]

Molecular Weight 152.17 g/mol [1][2][4][6]

Physical Form White to pale-yellow crystal powder

Spectroscopic Data Summary

While publicly accessible, raw spectroscopic data for Methyl 2-(methylsulfonyl)acetate is
limited, this section outlines the expected data based on its chemical structure. The following
tables summarize the predicted chemical shifts for *H and 3C NMR, characteristic absorption
frequencies for IR spectroscopy, and expected fragments in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Chemical

Proton Assignment Shift (ppm) Multiplicity Integration
O-CHs (Methyl Ester) 3.7-38 Singlet 3H
S-CHs (Sulfonyl) 29-31 Singlet 3H
CHz (Methylene) 40-4.2 Singlet 2H

Note: Predicted chemical shifts are based on standard values for similar functional groups. The
actual experimental values may vary depending on the solvent and other experimental
conditions.

Table 2: Predicted 13C NMR Spectroscopic Data
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Carbon Assignment

Predicted Chemical Shift (ppm)

C=0 (Ester Carbonyl) 165 - 170
O-CHs (Methyl Ester) 52-54
S-CHs (Sulfonyl) 40 - 43
CHz (Methylene) 55-60

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

. L Expected )

Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

C=0 (Ester) Stretch 1735 - 1750 Strong
S=0 (Sulfone) Asymmetric Stretch 1300 - 1350 Strong
S=0 (Sulfone) Symmetric Stretch 1120 - 1160 Strong
C-O (Ester) Stretch 1000 - 1300 Strong
C-H (Aliphatic) Stretch 2850 - 3000 Medium

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Major Fragments (Electron lonization)
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m/z Proposed Fragment Notes

152 [M]* Molecular lon

121 [M - OCHs]* Loss of methoxy radical

93 [M - COOCHs]* Loss of carbomethoxy radical
79 [CH3SO:]* Methylsulfonyl cation

59 [COOCHs]* Carbomethoxy cation

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Methyl 2-
(methylsulfonyl)acetate are not readily available in the public domain. Therefore, the following
sections describe generalized, standard operating procedures for each of the key analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining *H and 3C NMR spectra of a solid organic compound like
Methyl 2-(methylsulfonyl)acetate is as follows:

e Sample Preparation:

o

Accurately weigh 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-ds), or Acetone-ds) in a clean, dry
NMR tube.[7]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if
quantitative analysis or precise chemical shift referencing is required.[1]

 Instrument Parameters (*H NMR):
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o The analysis can be performed on a 300 MHz or higher field NMR spectrometer.[8]

o The sample is placed in the spectrometer probe, and the magnetic field is shimmed to
achieve homogeneity.

o A standard single-pulse experiment is typically used.[9]

o Key parameters to be set include the spectral width, acquisition time, relaxation delay, and
number of scans. A relaxation delay of 1-5 seconds is common for *H NMR.[9]

e Instrument Parameters (**3C NMR):
o 13C NMR experiments are run on the same instrument.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve
the signal-to-noise ratio.

o Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation
delay may be required compared to *H NMR.

» Data Processing:

o The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR
spectrum.

o The spectrum is then phased, baseline corrected, and referenced to the solvent or internal
standard signal.

o Integration of the peaks in the *H NMR spectrum is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet (or disk) method is a common technique for obtaining the IR spectrum of a solid
sample.[10]

e Sample Preparation:
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o Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) powder to remove any
absorbed water, which can interfere with the spectrum.[11]

o In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the
dry KBr powder.[12] The mixture should be ground to a fine, homogeneous powder.[10]

o The typical sample to KBr ratio is about 1:100 by weight.[13]
o Pellet Formation:
o Transfer the powdered mixture into a pellet-forming die.

o Place the die under a hydraulic press and apply a pressure of 8-10 tons for several
minutes.[11][13] Applying a vacuum during pressing can help to remove trapped air and
moisture, resulting in a more transparent pellet.[10]

e Spectral Acquisition:

o Carefully remove the transparent or translucent KBr pellet from the die and place it in the
sample holder of the FTIR spectrometer.

o Acquire a background spectrum of a blank KBr pellet or of the empty sample
compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (Electron lonization)

Electron lonization (EI) is a hard ionization technique suitable for relatively volatile and
thermally stable compounds like Methyl 2-(methylsulfonyl)acetate.[4]

o Sample Introduction:

o The sample must be introduced into the ion source in the gas phase. For a solid sample,
this is typically achieved using a direct insertion probe.[2]
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o A small amount of the sample (microgram quantities) is placed in a capillary tube at the tip
of the probe.[2]

o The probe is inserted into the high-vacuum region of the mass spectrometer, and the
sample is heated to induce vaporization.[2]

e |onization:

o In the ion source, the gaseous sample molecules are bombarded by a beam of high-
energy electrons (typically 70 eV).[3][4]

o This collision ejects an electron from the molecule, forming a positively charged molecular
ion (M+).[14]

o The excess energy imparted to the molecular ion often causes it to fragment into smaller,
characteristic ions.[14]

o Mass Analysis and Detection:

o The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Biological Activity and Signaling Pathways

No information regarding the involvement of Methyl 2-(methylsulfonyl)acetate in any biological
signaling pathways was identified in the conducted searches. This compound is primarily
classified as a chemical intermediate for synthesis.

Conclusion

This technical guide has synthesized the available information on the spectroscopic properties
of Methyl 2-(methylsulfonyl)acetate (CAS 62020-09-1). While specific, experimentally-derived
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spectra are not widely published, the expected spectroscopic data have been tabulated based
on the compound's known structure. Furthermore, detailed, generalized protocols for NMR, IR,
and mass spectrometry have been provided to guide researchers in the analytical
characterization of this and similar compounds. The absence of data on biological activity
suggests its primary utility is in chemical synthesis rather than as a bioactive agent. This guide
serves as a valuable resource for professionals requiring a foundational understanding of the
analytical chemistry of Methyl 2-(methylsulfonyl)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of Methyl 2-
(methylsulfonyl)acetate (CAS Number: 62020-09-1)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1334190#cas-number-62020-09-1-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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